

Synthesis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine: A Technical Guide

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Compound of Interest

Compound Name: *N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for **N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine**, a crucial building block in peptide synthesis and drug development. Commonly known as Boc- α -methylalanine or Boc-Aib-OH, this non-proteinogenic amino acid derivative is valued for its ability to induce helical conformations in peptides, thereby enhancing their stability and biological activity.^[1] This guide provides a comprehensive overview of the most common and efficient synthesis route, detailed experimental protocols, and key quantitative data to support researchers in its preparation and application.

Core Synthesis Pathway: N-tert-Butoxycarbonylation

The primary and most widely utilized method for synthesizing **N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine** is the N-tert-butoxycarbonylation of 2-aminoisobutyric acid (also known as 2-methylalanine). This reaction employs di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the protecting agent, which selectively introduces the acid-labile tert-butoxycarbonyl (Boc) group onto the amino functionality of the starting material.^{[2][3][4]}

The reaction proceeds via nucleophilic attack of the amino group of 2-aminoisobutyric acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base in a suitable solvent system to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.^{[2][4]} The process is favored for its high yields and the relative ease of purification of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of **N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine**.

Parameter	Value	Source
Yield	80%	[2]
Purity	≥ 98% (TLC)	[5]
≥ 98% (HPLC)	[6]	
Melting Point	118-122 °C	[2]
115 - 125 °C	[6]	
Appearance	White crystalline powder	[2][6]
Molecular Formula	C ₉ H ₁₇ NO ₄	[2][5]
Molecular Weight	203.24 g/mol	[2][5]
¹ H NMR (400 MHz, CDCl ₃)	δ 5.07 (brs, 1H), 1.54 (s, 6H), 1.45 (s, 9H)	[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of **N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine** based on established procedures.^[2]

Materials:

- 2-Aminoisobutyric acid

- Di-tert-butyl dicarbonate (Boc_2O)
- 1.0 N Sodium hydroxide (NaOH) solution
- 1,4-Dioxane
- 1N Hydrochloric acid (HCl) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

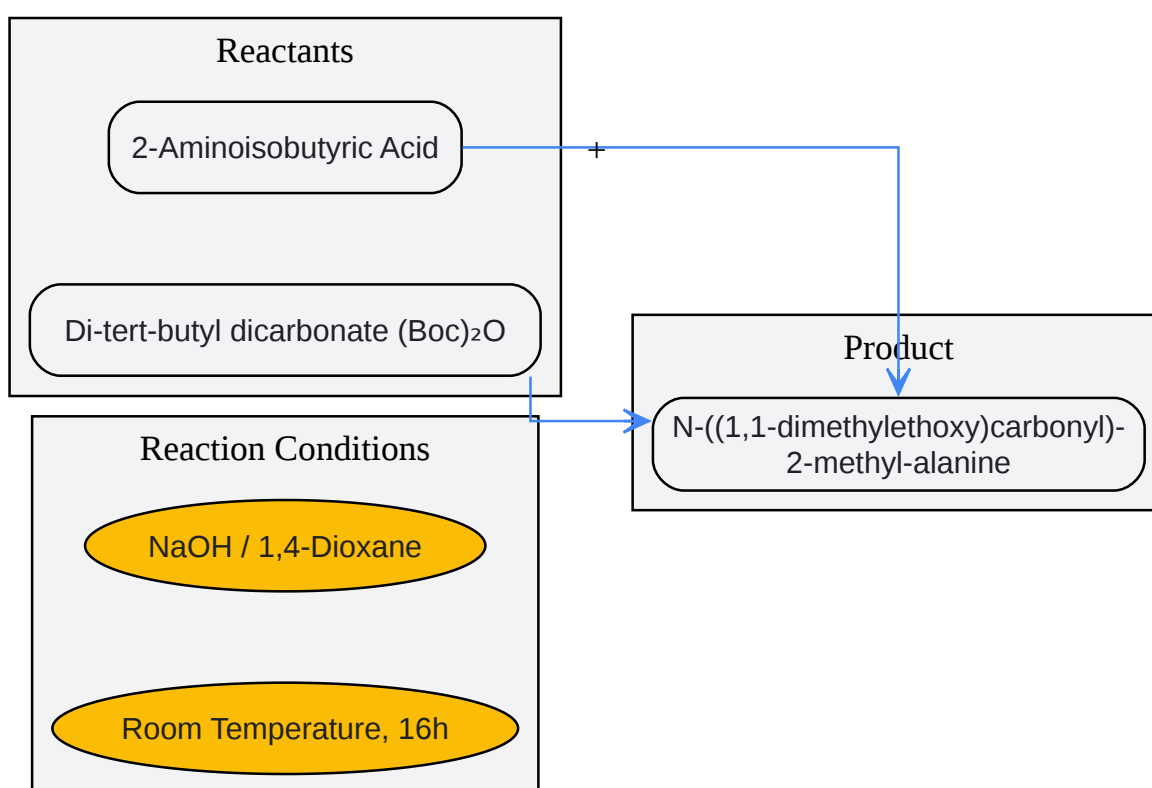
Procedure:

- **Dissolution of Starting Material:** In a suitable reaction vessel, dissolve 200 mg (1.94 mmol) of 2-aminoisobutyric acid in a solvent mixture consisting of 8.0 mL of 1.0 N NaOH solution and 8.0 mL of 1,4-dioxane.
- **Addition of Boc Anhydride:** To the resulting solution, add 846 mg (3.88 mmol) of di-tert-butyl dicarbonate (Boc_2O).
- **Reaction:** Stir the reaction mixture at room temperature for 16 hours.
- **Solvent Removal:** Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure using a rotary evaporator.
- **Acidification:** Adjust the pH of the remaining aqueous residue to 3 with the dropwise addition of 1N HCl solution.
- **Extraction:** Extract the product from the acidified aqueous solution with 3 x 20 mL of ethyl acetate.
- **Drying and Concentration:** Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

- Purification and Characterization: The resulting white solid can be further purified by recrystallization if necessary. The product identity and purity should be confirmed by techniques such as NMR spectroscopy, melting point analysis, and chromatography (TLC/HPLC).

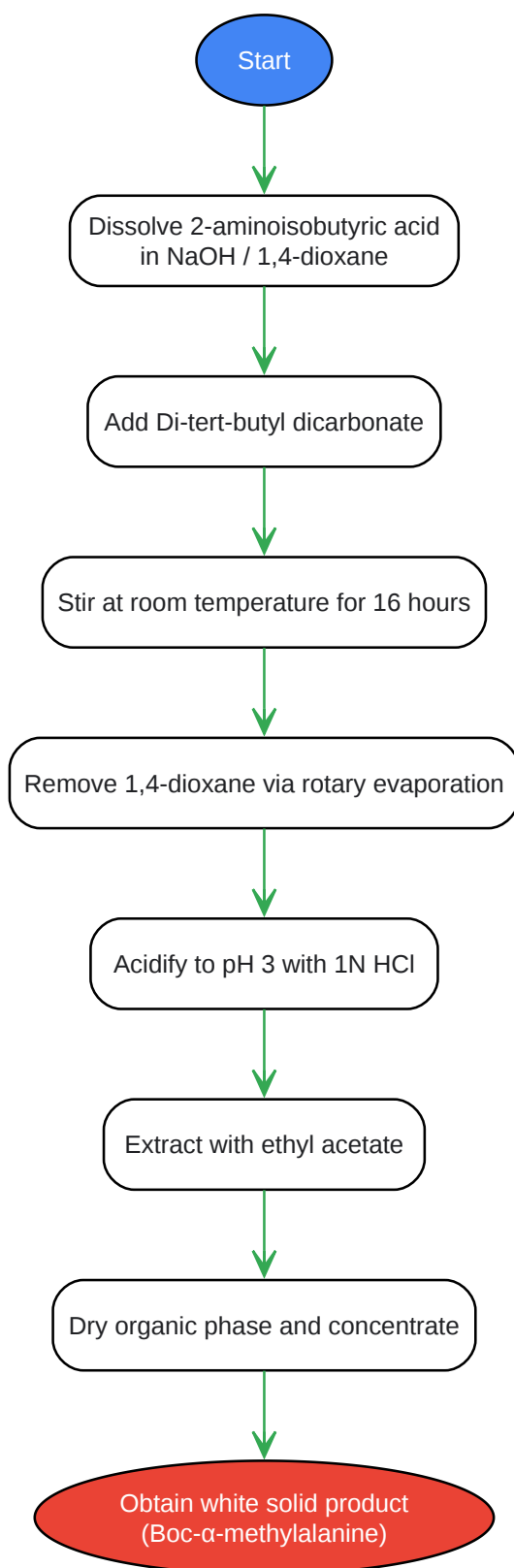
Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of **N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine**.



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Caption: Chemical synthesis pathway for Boc- α -methylalanine.



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Caption: Experimental workflow for Boc- α -methylalanine synthesis.

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